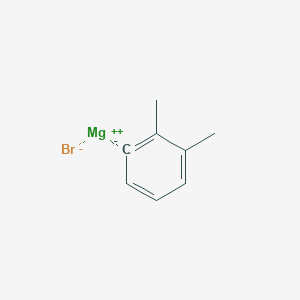

2,3-Dimethylphenylmagnesium bromide

Beschreibung

2,3-Dimethylphenylmagnesium bromide (CAS: 134640-85-0) is a Grignard reagent with the molecular formula C₈H₉BrMg. It is widely utilized in organic synthesis, particularly in nucleophilic additions to carbonyl groups or electrophilic aromatic substitutions. Its structure features two methyl groups at the ortho (2-) and meta (3-) positions of the benzene ring, which impart distinct steric and electronic properties compared to other substituted phenylmagnesium bromides . This reagent is critical in pharmaceutical syntheses, such as the production of dexmedetomidine, a sedative agent, though its application is often hampered by moderate yields (~52%) due to steric hindrance from the methyl groups .

Eigenschaften

IUPAC Name |

magnesium;1,2-dimethylbenzene-6-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9.BrH.Mg/c1-7-5-3-4-6-8(7)2;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYPCKZZTIAODG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C[C-]=C1C.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456600 | |

| Record name | 2,3-Dimethylphenylmagnesium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134640-85-0 | |

| Record name | 2,3-Dimethylphenylmagnesium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reagents and Equipment

-

Aryl Halide : 2,3-Dimethylbromobenzene (purity ≥98%)

-

Magnesium : Turnings or powder (99.9%, oxide-free)

-

Solvent : Anhydrous THF (H₂O ≤50 ppm)

-

Apparatus : Three-neck flask with reflux condenser, argon/nitrogen inlet, and magnetic stirrer

Stepwise Procedure

-

Magnesium Activation :

Magnesium turnings (24 g, 1 mol) are flame-dried under nitrogen and cooled in a desiccator. Residual oxide layers are removed by stirring in dilute HCl (5%) for 30 seconds, followed by rinsing with dry ethanol and ether. -

Reaction Initiation :

A small aliquot of 2,3-dimethylbromobenzene (18.5 g, 0.1 mol) in THF (100 mL) is added to the magnesium under nitrogen. Exothermic reaction onset is indicated by cloudiness and temperature rise to 40–50°C. -

Main Reaction :

The remaining aryl bromide (166.5 g, 0.9 mol) in THF (1000 mL) is added dropwise over 2 hours, maintaining reflux (66°C). Completion is confirmed by magnesium dissolution (1–5 hours). -

Quality Control :

Titration against 2-butanol in xylene determines reagent concentration (0.4–0.6M).

Industrial-Scale Optimization Strategies

Halogen Substituent Effects

Data from CN105503551A demonstrate halogen choice critically impacts yield and purity:

| Halogen | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Br | 1 | 95 | 96.6 |

| Cl | 5 | 82 | 85 |

| I | 1 | 93 | 95 |

Bromine’s optimal leaving group ability balances reactivity and byproduct formation. Iodine’s higher cost and chlorine’s sluggish kinetics make bromine the industrial standard.

Solvent and Temperature Optimization

THF’s boiling point (66°C) allows reflux without pressurized systems. Comparative studies show:

-

Diethyl Ether : Lower boiling point (35°C) necessitates cryogenic conditions for exotherm control

-

2-MeTHF : Improved sustainability but reduces yield by 8% due to weaker solvation

Temperature profiling during DMF addition (0–30°C) minimizes side reactions during subsequent aldehyde formation.

Magnesium Activation Techniques

Analyse Chemischer Reaktionen

2,3-Dimethylphenylmagnesium bromide undergoes various types of chemical reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

Substitution Reactions: It can react with halogenated compounds to form new carbon-carbon bonds.

Reduction Reactions: It can reduce certain functional groups under specific conditions.

Common reagents and conditions used in these reactions include:

- Carbonyl compounds (e.g., formaldehyde, acetone)

- Halogenated compounds (e.g., alkyl halides)

- Solvents like THF or diethyl ether

Major products formed from these reactions include alcohols, ethers, and various substituted aromatic compounds .

Wissenschaftliche Forschungsanwendungen

2,3-Dimethylphenylmagnesium bromide has a wide range of applications in scientific research:

Chemistry: It is extensively used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the preparation of biologically active compounds and intermediates.

Medicine: It plays a role in the synthesis of drug molecules and active pharmaceutical ingredients.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,3-Dimethylphenylmagnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in various substrates, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved include:

Carbonyl Compounds: The nucleophilic addition to carbonyl groups to form alcohols.

Halogenated Compounds: Substitution reactions to form new carbon-carbon bonds.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Steric Effects : The 2,6-dimethyl isomer exhibits the highest steric hindrance due to para-methyl groups, limiting its use in bulky reactions. In contrast, the 3,5-dimethyl isomer’s symmetric structure allows for better accessibility in nucleophilic attacks .

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in 3,5-bis(trifluoromethyl)phenylmagnesium bromide) reduce nucleophilicity, making the reagent suitable for coupling reactions rather than traditional Grignard additions .

Reaction Performance and Yields

Nickel-Catalyzed Coupling Reactions

In a study comparing o-tolylmagnesium bromide (2j) and 2,6-dimethylphenylmagnesium bromide (2m), the latter showed lower activation entropy (Δ‡S = −45.1 J·mol⁻¹·K⁻¹) compared to the former (Δ‡S = −32.4 J·mol⁻¹·K⁻¹), indicating tighter transition states for sterically hindered reagents .

Nucleophilic Additions

- Dexmedetomidine Synthesis : The addition of this compound to imidazolecarbaldehyde proceeds with 52% yield , attributed to steric clashes between methyl groups and the substrate .

- Comparison with 3,5-Dimethyl-4-methoxyphenylmagnesium bromide : The methoxy group in this compound enhances electron density at the aromatic ring, improving yields in nucleophilic attacks (e.g., 58% overall yield in medetomidine synthesis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.